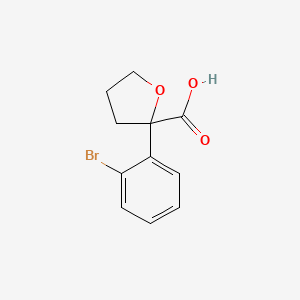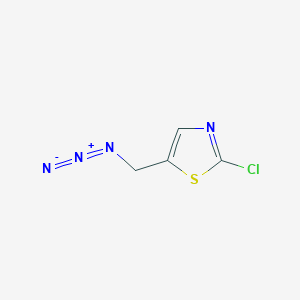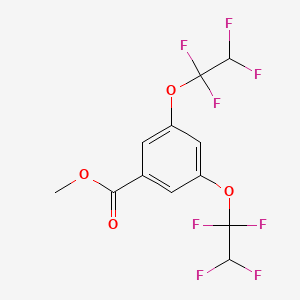
2-(2-Bromophenyl)oxolane-2-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromophenyl)oxolane-2-carboxylic acid is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an oxolane ring with a carboxylic acid group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)oxolane-2-carboxylic acid typically involves the bromination of a phenyl oxolane precursor followed by carboxylation. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of 2-(2-Bromophenyl)oxolane-2-carboxylic acid may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
2-(2-Bromophenyl)oxolane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in phenyl oxolane carboxylic acid.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Oxolane derivatives with additional oxygen-containing functional groups.
Reduction: Phenyl oxolane carboxylic acid.
Substitution: Various substituted phenyl oxolane carboxylic acids depending on the nucleophile used.
科学研究应用
2-(2-Bromophenyl)oxolane-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Bromophenyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(2-Chlorophenyl)oxolane-2-carboxylic acid
- 2-(2-Fluorophenyl)oxolane-2-carboxylic acid
- 2-(2-Iodophenyl)oxolane-2-carboxylic acid
Uniqueness
2-(2-Bromophenyl)oxolane-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research applications.
属性
分子式 |
C11H11BrO3 |
|---|---|
分子量 |
271.11 g/mol |
IUPAC 名称 |
2-(2-bromophenyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C11H11BrO3/c12-9-5-2-1-4-8(9)11(10(13)14)6-3-7-15-11/h1-2,4-5H,3,6-7H2,(H,13,14) |
InChI 键 |
QWFCJYVAGPJRQN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)(C2=CC=CC=C2Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine](/img/structure/B13597616.png)




